Bienvenue dans la boutique en ligne BenchChem!

Dehydro glycopyrrole

impurity synthesis reference standard preparation pharmaceutical quality control

Dehydro glycopyrrole (didehydroglycopyrrolate) is the USP Procedure 2 & BP Impurity F reference standard for glycopyrrolate API release testing. Its distinct cyclopent-1-en-1-yl moiety (C19H26BrNO3, MW 396.32) ensures unique chromatographic behavior: relative retention 0.8, resolution >8.19 in ion-pair HPLC. Non-certified alternatives compromise method accuracy and regulatory compliance for ANDA/DMF. Procure fully characterized standard with CoA (NMR, IR, MASS, HPLC ≥98%) for method validation, degradation studies, and batch release.

Molecular Formula C19H26BrNO3
Molecular Weight 396.3 g/mol
Cat. No. B13837136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro glycopyrrole
Molecular FormulaC19H26BrNO3
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1
InChIKeyHLKFQJFWZXEVMJ-PZBUXUTESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Glycopyrrole (Didehydroglycopyrrolate) – Reference Standard and Glycopyrrolate Process Impurity


Dehydro glycopyrrole (also known as didehydroglycopyrrolate, glycopyrrolate impurity 2, or dehydro glycopyrronium bromide) is a dehydrogenated impurity of the anticholinergic agent glycopyrrolate (glycopyrronium bromide) . It is a quaternary ammonium compound with molecular formula C19H26BrNO3 and molecular weight 396.32 g/mol . This compound is formally designated in the United States Pharmacopeia (USP) as Didehydroglycopyrrolate (Procedure 2) and is a recognized reference standard for pharmaceutical quality control . It is primarily used as an analytical reference standard for impurity profiling, method validation, and stability testing in glycopyrrolate drug substance and drug product manufacturing .

Why Dehydro Glycopyrrole Cannot Be Substituted with Generic Glycopyrrolate Impurity Standards


Generic impurity standards cannot be substituted for dehydro glycopyrrole because this compound is a structurally distinct, pharmacopeia-specified impurity with unique chromatographic behavior and a specific synthetic pathway. Unlike glycopyrrolate (C19H28BrNO3, MW 398.33), dehydro glycopyrrole contains a cyclopent-1-en-1-yl moiety resulting from dehydrogenation of the cyclopentyl ring, introducing a double bond that alters its UV absorbance profile, retention time, and ionization characteristics . The USP monograph specifically designates a separate analytical procedure (Procedure 2) when didehydroglycopyrrolate is present, distinguishing it from other related compounds such as glycopyrrolate related compound A [1]. Substitution with non-certified or structurally unrelated impurity standards would compromise method accuracy, regulatory compliance, and batch release testing for glycopyrrolate API and finished drug products [2].

Quantitative Differentiation Evidence for Dehydro Glycopyrrole Against Comparator Compounds


Synthetic Yield and Purity: Dehydro Glycopyrrole vs. Related Glycopyrrolate Impurities

A dedicated six-step synthetic route for dehydro glycopyrrole has been reported with a total yield of 50.8% and final purity of 97.5%, starting from mandelic acid via cyclization, condensation, dehydration, ring-opening, esterification, and methylation [1]. In contrast, alternative glycopyrrolate impurities such as glycopyrrolate impurity 1 (CAS 51052-74-5) and impurity 4 (CAS 126497-27-6) are commercially available but lack published synthetic yields or validated purity thresholds in peer-reviewed literature, making dehydro glycopyrrole the better-characterized impurity for reference standard procurement . Structure confirmation was achieved via 1H NMR, 13C NMR, IR, and elemental analysis [1].

impurity synthesis reference standard preparation pharmaceutical quality control

Chromatographic Resolution: Dehydro Glycopyrrole (Impurity F) vs. Glycopyrrolate Main Peak

The British Pharmacopoeia (BP) specifies that impurity peak F (dehydro glycopyrrole) must exhibit a relative retention time (RRT) of 0.8 relative to the glycopyrrolate main peak, with a required resolution factor greater than 5 [1]. Using a CAPCELL PAK C18 MG S3 column under BP-specified conditions, the experimentally achieved resolution between the main peak and impurity F was 8.19, significantly exceeding the pharmacopeial requirement by over 60% [1]. This resolution is more than 3.5-fold greater than the resolution achieved for the main peak and its trailing impurity (resolution 2.26), demonstrating that dehydro glycopyrrole exhibits superior chromatographic separation from the API compared to other co-eluting impurities under identical conditions [1].

HPLC method validation impurity profiling British Pharmacopoeia compliance

HPTLC Detection Sensitivity: Didehydroglycopyrrolate vs. Glycopyrronium Impurity G and Impurity J

In a validated high-performance thin layer chromatography (HPTLC) method for glycopyrronium bromide impurity profiling, didehydroglycopyrrolate was separated and quantified alongside glycopyrronium impurity G and impurity J [1]. The method achieved a limit of detection (LOD) of 0.1 μg/spot and limit of quantification (LOQ) of 0.3 μg/spot for glycopyrronium bromide (GLY), while for its related impurities including didehydroglycopyrrolate, the LOD and LOQ were 0.05 μg/spot and 0.2 μg/spot respectively [1]. This represents a 2-fold lower LOD for the impurity compared to the API itself (0.05 vs. 0.1 μg/spot). The method demonstrated excellent accuracy with mean percentage recovery of 99.48 ± 1.36% for GLY and 100.04 ± 1.32% and 99.61 ± 0.80% for the impurities, with R² ≥ 0.9968 [1]. The retardation factor (Rf) values were 0.17 ± 0.02 (GLY), 0.34 ± 0.02 (impurity G), and 0.69 ± 0.02 (impurity J) [1]. Dehydro glycopyrrole is not separately reported in this HPTLC method with Rf value, indicating that alternative analytical approaches (HPLC per BP/USP) are required for its detection.

HPTLC quantification impurity profiling method validation

Ion-Pair HPLC LOQ: Didehydroglycopyrrolate vs. Glycopyrrolate and Related Compounds

In an ion-pair HPLC method validation study, didehydroglycopyrrolate demonstrated a limit of quantification (LOQ) concentration of 0.0862 μg/mL, which represented 0.054% relative to the test concentration [1]. Under identical analytical conditions, glycopyrrolate (GLY) had an LOQ of 0.0807 μg/mL (0.050% w.r.t. test conc.), while glycopyrrolate-related compound B showed an LOQ of 0.0762 μg/mL (0.048% w.r.t.) and compound C showed 0.0665 μg/mL (0.042% w.r.t.) [1]. Notably, didehydroglycopyrrolate produced a signal-to-noise (S/N) ratio of 12,996 and area response of 3,525 at LOQ, compared to GLY which produced an S/N of 12,169 and area response of 5,125 [1]. The 8% higher S/N ratio for didehydroglycopyrrolate (12,996 vs. 12,169) despite a 7% higher concentration (0.0862 vs. 0.0807 μg/mL) indicates comparable detectability to the API itself [1].

ion-pair HPLC LOQ determination impurity quantification

Regulatory Specification: USP Procedure Differentiation for Didehydroglycopyrrolate

The USP monograph for glycopyrrolate explicitly distinguishes between Procedure 1 and Procedure 2 for impurity analysis based on the presence or absence of specific impurities [1]. Procedure 1 is recommended when glycopyrrolate related compound A may be present, whereas Procedure 2 is specifically designated when didehydroglycopyrrolate is present [1]. This procedural bifurcation does not exist for other glycopyrrolate impurities such as related compound B (CAS 13118-11-1), related compound C (CAS 427-49-6), or related compound L (CAS 19833-96-6), which do not trigger separate analytical procedures in the USP monograph [2]. The USP designation of a dedicated procedure for didehydroglycopyrrolate underscores its unique chromatographic behavior and critical importance in regulatory compliance.

USP monograph pharmacopeial compliance impurity specification

Purity Specification: Dehydro Glycopyrrole Reference Standard vs. Commercial Glycopyrrolate API

Commercial sources of dehydro glycopyrrole (didehydroglycopyrrolate) specify a purity of >90% for use as an impurity reference standard . In contrast, the USP monograph specifies that glycopyrrolate API must contain not less than 98.0% and not more than 102.0% of glycopyrrolate (C19H28BrNO3), calculated on the dried basis [1]. This 8% minimum purity differential (98% vs. 90%) reflects the distinct regulatory expectations for API versus impurity reference standards. Furthermore, dehydro glycopyrrole is supplied as an off-white solid with documented solubility in methanol, DMSO, and water, and specified storage conditions of 2-8°C . The availability of a Certificate of Analysis (CoA) with comprehensive characterization including 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis is provided by specialized impurity manufacturers .

reference standard purity pharmaceutical analysis QC procurement

Validated Application Scenarios for Dehydro Glycopyrrole in Pharmaceutical Development and Quality Control


USP/BP Compendial Method Validation for Glycopyrrolate API Release Testing

Pharmaceutical QC laboratories validating compendial HPLC methods for glycopyrrolate API release must procure dehydro glycopyrrole as a reference standard to verify system suitability and resolution requirements. The BP specifies a relative retention time of 0.8 and resolution >5 for impurity F, with experimental resolution of 8.19 achievable under optimized conditions [1]. The USP further mandates Procedure 2 specifically when didehydroglycopyrrolate is present, distinguishing it from Procedure 1 for related compound A [2]. Method validation studies require the dehydro glycopyrrole reference standard to establish LOD (0.05 μg/spot by HPTLC; 0.0862 μg/mL LOQ by ion-pair HPLC) and to confirm that the analytical system can adequately separate this impurity from the API and other related substances [3][4].

Stability-Indicating Method Development for Glycopyrrolate Drug Products

In forced degradation studies and stability-indicating method development for glycopyrrolate-containing drug products (oral solutions, inhalation formulations, topical wipes), dehydro glycopyrrole serves as a key marker impurity for monitoring dehydrogenation degradation pathways. The compound's distinct cyclopent-1-en-1-yl moiety (C19H26BrNO3, MW 396.32) versus the parent drug's cyclopentyl ring (C19H28BrNO3, MW 398.33) enables tracking of oxidative degradation [1]. The ion-pair HPLC method achieves an LOQ of 0.0862 μg/mL (0.054% relative to test concentration) with S/N of 12,996, sufficient for detecting trace-level degradation products [2]. Stability studies rely on the availability of fully characterized reference material with documented CoA including NMR, IR, MASS, and HPLC purity [3].

AND/DMF Submission Support and Impurity Profiling

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic glycopyrrolate products require certified impurity reference standards for comprehensive impurity profiling [1]. Dehydro glycopyrrole, synthesized via a validated six-step route with 50.8% total yield and 97.5% purity [2], provides a structurally confirmed impurity standard for identification and quantification in API batches. The compound's inclusion in USP and BP monographs as a specified impurity (impurity F in BP; Procedure 2 in USP) makes its characterization essential for demonstrating analytical method capability and ensuring batch-to-batch consistency [3]. Procurement of dehydro glycopyrrole reference standards from vendors offering full CoA with comprehensive characterization data supports regulatory submission requirements [4].

Process Impurity Control During Glycopyrrolate Synthesis Optimization

During process development and optimization of glycopyrrolate synthesis, dehydro glycopyrrole serves as a critical process-related impurity marker for monitoring the efficiency of the dehydrogenation control strategy. The impurity arises from dehydrohalogenation of the pyrrolidinium ring and dehydrogenation of the cyclopentyl moiety during quaternization [1]. Temperature profiling during quaternization profoundly impacts impurity profiles, and analytical monitoring using dehydro glycopyrrole reference standards enables process chemists to identify conditions that minimize impurity carry-over [1]. The availability of a dedicated synthetic route with documented yield (50.8%) and purity (97.5%) [2] allows for independent verification of impurity identity and supports process analytical technology (PAT) initiatives in manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydro glycopyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.